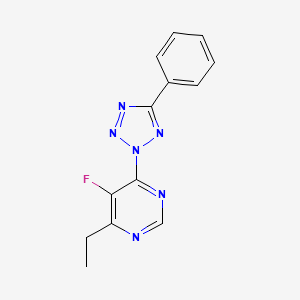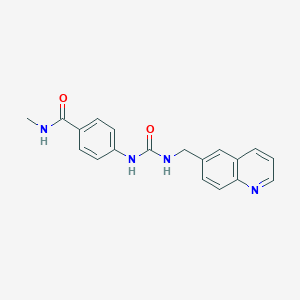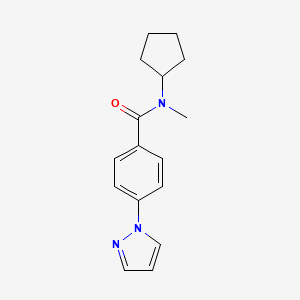![molecular formula C17H20FN3 B7445532 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B7445532.png)
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of azaspiro compounds. It features a spirocyclic structure with a quinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom on the quinoline ring enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of 8-fluoroquinoline with a suitable diazaspirodecane precursor under specific conditions. For instance, the reaction can be carried out in the presence of a palladium catalyst and a phosphine ligand, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to DNA gyrase and topoisomerase IV, enzymes involved in DNA replication. By stabilizing the enzyme-DNA complex, it inhibits DNA synthesis, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
類似化合物との比較
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: Investigated for their potential as delta opioid receptor agonists.
Uniqueness
7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane is unique due to its spirocyclic structure combined with a fluorinated quinoline moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
特性
IUPAC Name |
7-(8-fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-14-4-1-3-13-15(5-8-20-16(13)14)21-10-2-6-17(12-21)7-9-19-11-17/h1,3-5,8,19H,2,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGUIUDOIDSFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C3=C4C=CC=C(C4=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]ethyl]-5-nitropyridin-2-one](/img/structure/B7445459.png)


![2-[4-(7-Methyl-1,8-naphthyridin-4-yl)piperazin-1-yl]phenol](/img/structure/B7445479.png)
![4-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine](/img/structure/B7445480.png)
![(2S)-2-amino-N,4-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pentanamide;hydrochloride](/img/structure/B7445481.png)
![N-[[1-(1-hydroxycyclobutyl)cyclobutyl]methyl]-2-pyrazin-2-ylpropanamide](/img/structure/B7445485.png)
![5-[1-[(5-Ethoxyfuran-2-yl)methyl]piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7445488.png)
![2-[(3-Methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B7445492.png)
![4-[6-(Trifluoromethyl)pyridin-3-yl]-1,4-diazepan-2-one](/img/structure/B7445499.png)
![2-(1,4-dioxaspiro[4.5]decan-8-ylsulfanyl)-5-ethyl-1H-imidazole](/img/structure/B7445500.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)

![4-[(1-carbamoylcyclopentyl)-methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7445546.png)
